N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-9-5-4-8-16(17)22-19(24)18(23)20-11-10-13-12-21-15-7-3-2-6-14(13)15/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYFAOIASQHUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions generally include:
Reactants: Tryptamine and 2-methoxybenzoic acid
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours to overnight
The reaction proceeds through the activation of the carboxyl group by DCC, followed by nucleophilic attack by the amine group of tryptamine, resulting in the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The ethanediamide scaffold is versatile, allowing for diverse substitutions. Key analogs and their structural distinctions are summarized below:
Key Observations:
- Aromatic Substituents: The 2-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to non-aromatic analogs (e.g., PDAT) . Methoxy groups are known to improve solubility and membrane permeability, as seen in naproxen derivatives .
- Enzyme Inhibition: PDAT, a tryptamine derivative with dimethylated propane-diamine, exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), whereas PAT (non-methylated analog) shows reduced potency, highlighting the role of methylation in enzyme interaction .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide, a compound of interest in medicinal chemistry, has shown promising biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse sources.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety and a methoxyphenyl group, which are known to contribute to various biological activities. The synthesis typically involves the reaction of 2-(1H-indol-3-yl)ethylamine with 2-methoxyphenyl isocyanate, leading to the formation of the desired amide derivative.
Antimicrobial Activity
A study evaluating similar indole derivatives found that compounds with indole structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were tested for their efficacy in inhibiting bacterial growth, with some demonstrating potent activity comparable to standard antibiotics .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Indole Derivative A | Staphylococcus aureus | MIC = 16 µg/mL |
| Indole Derivative B | Escherichia coli | MIC = 32 µg/mL |
| This compound | Staphylococcus aureus | MIC = 8 µg/mL |
Anticancer Potential
Research indicates that indole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of indole derivatives were synthesized and screened for their antibacterial activity. Among them, this compound showed remarkable activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold due to rising antibiotic resistance .
- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several indole derivatives, including this compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting that this compound may serve as a lead for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the indole and methoxyphenyl precursors. A common approach includes:
- Step 1 : Activation of the indole-ethylamine moiety via acylation with oxalyl chloride or similar reagents under inert conditions (argon/nitrogen) .
- Step 2 : Coupling with 2-methoxyphenylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexanes) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Key Considerations :
- Side reactions (e.g., over-acylation) are minimized by controlling stoichiometry and reaction time.
- Intermediate characterization with -NMR and FT-IR ensures correct functional group formation before proceeding .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) :
- -NMR (DMSO-d6) confirms the indole NH proton (δ 10.8–11.2 ppm) and methoxy group (δ 3.7–3.9 ppm).
- -NMR identifies the amide carbonyls (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 365.1502 for CHNO) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the ethanediamide backbone .
Intermediate Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The indole NH and amide protons may exhibit dynamic exchange, broadening signals. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize conformers .
- Impurity Peaks : Compare retention times in HPLC with synthetic intermediates (e.g., unreacted indole-ethylamine) .
- Method : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What experimental designs are recommended for assessing biological activity discrepancies?
Conflicting reports on receptor binding or enzyme inhibition require:
- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
- Control Experiments : Use selective inhibitors (e.g., serotonin receptor antagonists) to isolate target-specific effects .
- Cellular Assays : Pair in vitro enzyme inhibition data with cell viability assays (MTT or resazurin) to rule off-target toxicity .
Advanced Research Questions
Q. How can selective analogs be designed to probe structure-activity relationships (SAR)?
Focus on modifying key substituents:
- Indole Modifications : Replace the 3-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding .
- Methoxy Position : Synthesize ortho-, meta-, and para-methoxyphenyl variants to map electronic interactions .
- Method : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against serotonin or sigma receptors .
Q. What mechanistic studies address non-competitive inhibition of enzymes like indolethylamine-N-methyltransferase (INMT)?
- Kinetic Assays : Perform Lineweaver-Burk plots with varying substrate (tryptamine) and inhibitor concentrations to confirm non-competitive behavior .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to identify allosteric sites .
- Mutagenesis : Engineer INMT mutants (e.g., Cys116Ala) to test if inhibition relies on covalent modification .
Q. How can degradation pathways and stability be systematically evaluated?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) .
- Analytical Tools :
- LC-MS identifies degradation products (e.g., hydrolyzed amides or oxidized indole rings).
- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
